4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole
CAS No.: 912900-96-0
Cat. No.: VC4229824
Molecular Formula: C14H9BrN2S
Molecular Weight: 317.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912900-96-0 |
|---|---|
| Molecular Formula | C14H9BrN2S |
| Molecular Weight | 317.2 |
| IUPAC Name | 4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H |
| Standard InChI Key | DSZOMLGISBAPNN-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiazole ring (C₃H₂NS) fused with a pyridine ring at position 2 and a 4-bromophenyl group at position 4. Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal planar geometries, with bond lengths of 1.437 Å for C–C in the thiazole ring and 1.235 Å for C=O in adjacent carbonyl groups . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈BrN₂S | |
| Molecular Weight | 317.21 g/mol | |
| Boiling Point | 385.8°C (estimated) | |
| LogP (Partition Coefficient) | 3.50 | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The density (1.446 g/cm³) and refractive index (1.614) align with aromatic heterocycles . UV-Vis spectra show absorption maxima near 270 nm, attributed to π→π* transitions in the conjugated system .
Synthetic Routes
Hantzsch Thiazole Synthesis
A common method involves cyclocondensation of thioureas with α-halo ketones. For example, 1a (pyridine-thiourea precursor) reacts with 4-bromophenacyl bromide under blue LED irradiation to yield the target compound in 70–80% yield . Key steps include:
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Radical initiation: N-Bromosuccinimide (NBS) generates bromine radicals under light.
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C–S bond formation: Thioamide sulfur attacks the α-carbon of the ketone.
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Cyclization: Intramolecular dehydration forms the thiazole ring .
Optimization: Replacing traditional heating with visible-light photocatalysis reduces reaction time from 12 h to 30 min while improving yields .
Alternative Pathways
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Suzuki–Miyaura Coupling: 4-Bromophenylboronic acid pinacol ester reacts with 2-(pyridin-2-yl)thiazole-4-boronate in the presence of Pd(PPh₃)₄ .
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One-Pot Multicomponent Reactions: Ethyl bromoacetate, 4-bromobenzaldehyde, and 2-aminopyridine undergo cyclization in acetic acid .
Biological Activities
Table 1: Cytotoxicity Profiles
Kinase Inhibition
Molecular docking studies demonstrate strong binding to EGFR (epidermal growth factor receptor; ΔG = −11.66 kcal/mol) and HER2 (human epidermal growth factor receptor 2) . The thiazole nitrogen and bromophenyl group form critical hydrogen bonds with kinase active sites.
Applications in Organic Synthesis
Building Block for Hybrid Molecules
The compound serves as a precursor for:
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Thiazole–pyrazoline hybrids: Anticancer agents with enhanced BRAF V600E inhibition .
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Benzothiazole derivatives: Fluorescent probes for metal ion detection .
Catalysis
Pd complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole catalyze C–N cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
Future Directions
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Structure–Activity Relationships (SAR): Modifying the pyridine ring with electron-donating groups (e.g., –OCH₃) may enhance kinase selectivity.
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Nanoparticle Drug Delivery: Encapsulation in PEGylated liposomes could improve bioavailability .
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Photodynamic Therapy: The bromophenyl moiety’s absorbance at 270 nm suggests potential as a photosensitizer .
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